N-(4-Bromophenyl)-N'-(2,2,6,6-Tetramethylpiperidin-4-Yl)ethanediamide, also known as NBD-557, is a small-molecule CD4 mimetic. [, , , , ] It belongs to a series of NBD compounds developed as potential HIV-1 entry inhibitors. [] These compounds interact with the HIV-1 envelope glycoprotein gp120, mimicking the action of the CD4 receptor. [, , , ] NBD-557 has been studied extensively for its potential to inhibit HIV-1 entry into host cells. [, , , , ]
Synthesis Analysis
While the provided texts do not detail the specific synthesis process for NBD-557, they mention that a series of NBD compounds, including NBD-557, were synthesized. [] The synthesis method likely involves standard organic chemistry techniques to assemble the molecule's core structure, followed by the introduction of specific functional groups. [] Further research into relevant publications and patent literature may provide a detailed synthesis protocol.
Molecular Structure Analysis
The molecular structure of NBD-557 has been investigated in complex with the HIV-1 gp120 core using X-ray crystallography. [] Structural analysis revealed that NBD-557 binds to the Phe43 cavity of gp120, similar to other NBD compounds. [] The basic nitrogen of the piperidine ring in NBD-557 is located near D368 of gp120 but does not form a hydrogen bond or salt bridge. [] This interaction pattern is significant for understanding the compound's mechanism of action.
Applications
NBD-557 has primarily been studied in the context of HIV/AIDS research. [, , , , ] Its primary application lies in investigating the molecular mechanisms of HIV-1 entry into host cells. [, , , , ] Specifically, NBD-557 serves as a valuable tool for:
Understanding gp120 Conformational Changes: Researchers have used NBD-557 to investigate the conformational changes that occur in gp120 upon binding to CD4 or CD4 mimetics. [, , ]
Developing Antiviral Therapies: Although NBD-557 exhibits some agonist activity, its study contributes to the broader development of more potent and effective HIV-1 entry inhibitors. [, ] The knowledge gained from studying NBD-557 and related compounds could lead to the development of novel antiviral therapies.
Probing Structure-Activity Relationships: NBD-557 and its analogs are valuable tools for understanding how subtle changes in chemical structure affect binding affinity to gp120 and antiviral activity. [] This structure-activity relationship data is crucial for optimizing drug design.
Future Directions
Optimizing for Antagonist Activity: Researchers could explore structural modifications to NBD-557 to reduce or eliminate its agonist properties while retaining or enhancing its ability to block CD4 binding to gp120. []
Related Compounds
NBD-556
Compound Description: NBD-556 is a low-molecular-weight compound identified as a potential HIV-1 entry inhibitor. Similar in structure to NBD-557, it acts by binding to the HIV-1 envelope glycoprotein gp120. Studies have demonstrated that NBD-556 exhibits a binding affinity of 2.7 × 105 M-1 (Kd = 3.7 μM) to gp120. This binding process is characterized by a significant favorable change in enthalpy, which is partially offset by a substantial unfavorable change in entropy [, ]. This thermodynamic profile is comparable to that observed for the binding of soluble CD4 (sCD4) to gp120, and it is associated with a considerable structuring of the gp120 molecule [, ]. Similar to CD4, NBD-556 activates the binding of gp120 to the HIV-1 coreceptor CCR5 and the 17b monoclonal antibody, which targets the coreceptor-binding site on gp120 [, ].
Relevance: NBD-556 is chemically and structurally similar to the target compound, NBD-557 [, ]. Both compounds function as CD4 mimetics, binding to gp120 and exhibiting similar thermodynamic binding profiles [, ]. They also share the characteristic of acting as CD4 agonists, potentially triggering a physiological response akin to CD4 binding []. This agonist activity might be disadvantageous from a therapeutic standpoint [].
NBD-09027
Compound Description: NBD-09027 is a small-molecule CD4 mimetic that demonstrates potent antiviral activity against a broad range of HIV-1 strains []. Unlike some other CD4 mimetics, NBD-09027 displays reduced agonist properties, making it a more promising candidate for therapeutic development []. Structural studies, including X-ray crystallography, have revealed that NBD-09027 binds to the Phe43 cavity of the HIV-1 gp120, similar to other NBD compounds []. Its reduced agonist activity is attributed to the specific interactions of the basic nitrogen in its piperidine ring with the D368 residue of gp120 []. Despite being in close proximity, these groups do not form hydrogen bonds or salt bridges, potentially explaining the compound's less potent agonistic behavior [].
NBD-10007
Compound Description: NBD-10007 is a member of the NBD series of CD4 mimetics, demonstrating inhibitory activity against HIV-1. Its binding mode, confirmed by X-ray crystallography, involves the insertion of hydrophobic groups into the Phe43 cavity of the HIV-1 gp120 []. This binding interaction is similar to that observed with NBD-556 and NBD-557 [].
Relevance: NBD-10007 is structurally related to the target compound, NBD-557, as part of the same chemical series, and shares a similar binding mechanism with NBD-557 []. This suggests a shared chemical scaffold and potential for analogous structure-activity relationships within this series of HIV entry inhibitors [].
BMS-378806
Compound Description: BMS-378806 is a small-molecule HIV-1 entry inhibitor that operates through a distinct mechanism compared to NBD-556 []. While NBD-556 binding to gp120 is characterized by substantial favorable enthalpy and counterbalancing unfavorable entropy changes, BMS-378806 exhibits a small enthalpy change and a primarily entropy-driven binding process []. This difference highlights distinct thermodynamic signatures for competitive and non-competitive inhibitors of viral entry [].
Relevance: Unlike the target compound NBD-557, which acts as a CD4 agonist, BMS-378806 functions as a non-competitive inhibitor and does not induce coreceptor binding []. This contrast underscores the existence of multiple strategies for inhibiting the HIV-1 gp120 envelope glycoprotein [], and emphasizes the potential for developing compounds with diverse mechanisms of action to target HIV entry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naveglitazar is an aromatic ether. Naveglitazar has been used in trials studying the treatment of Diabetes Mellitus, Non-Insulin-Dependent. Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion.
Naxagolide hydrochloride is the hydrochloride salt of naxagolide. It has a role as an anticonvulsant, an antiparkinson drug and a dopamine agonist. It contains a naxagolide(1+).
Naxifylline is an A1 Adenosine Receptor Antagonist used for the Treatment of Edema Associated with Congestive Heart Failure. Naxifylline protects against the decline in renal function observed with diuretic therapy by promoting urine output.
Navuridine is a dideoxyuridine inhibitor of HIV reverse transcriptase that is related to zidovudine. Navuridine exhibits a relatively short half-life and incomplete oral bioavailability and has not been developed into a clinical drug.